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Compound of Interest

(R) -1 _(2 1 4-
Compound Name: Difluorophenyl)ethanamine
hydrochloride
Cat. No.: B1461932
\ v

An In-depth Technical Guide to the Molecular Structure of (R)-1-(2,4-
Difluorophenyl)ethanamine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms
and the control of stereochemistry are cornerstone principles for the design of novel
therapeutics. (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a quintessential
example of a chiral building block that embodies these principles. Its structure, featuring a
difluorinated phenyl ring and a specific stereocenter, makes it a valuable precursor for active
pharmaceutical ingredients (APIs), particularly those targeting the central nervous system
(CNS) or serving as antiviral agents.[1][2] The difluoro substitution pattern is not merely an
arbitrary addition; it profoundly influences the compound's electronic properties, lipophilicity,
metabolic stability, and binding affinity to biological targets.[1]

This technical guide offers a comprehensive examination of the molecular structure of (R)-1-
(2,4-Difluorophenyl)ethanamine hydrochloride. It is intended for researchers, scientists, and
drug development professionals, providing not only the structural details but also the causality
behind the analytical methodologies used for its characterization and the rationale for its
synthetic control.
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Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in
research and development. The hydrochloride salt form of the amine enhances aqueous
solubility and stability, making it more amenable for handling and formulation studies.[1]

Property Value Source(s)
(1R)-1-(2,4-

IUPAC Name difluorophenyl)ethanamine;hyd  [3]
rochloride

CAS Number 791098-81-2 [3]

Molecular Formula CsH10CIF2N [11[3]

Molecular Weight 193.62 g/mol [11[3]

Canonical SMILES CC(C1=C(C=C(C=C1)F)F)N.CI  [1]
BWIGKZOWBCNPTI-

InChl Key [3]
NUBCRITNSA-N

Appearance White to off-white solid [4]

Purity Typically 295% [3]

Molecular Structure and Stereochemistry

The pharmacological activity of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is
intrinsically linked to its three-dimensional architecture. The structure can be deconstructed into
three key components: the aromatic ring, the ethylamine side-chain, and the chiral center.

e The 2,4-Difluorophenyl Ring: The benzene ring is substituted with two fluorine atoms at
positions 2 (ortho) and 4 (para) relative to the ethylamine group. This substitution pattern
creates a unique electronic environment. The high electronegativity of fluorine acts as an
electron-withdrawing group, which can modulate the pKa of the amine and influence non-
covalent interactions (e.g., hydrogen bonding, dipole-dipole) with target receptors.[1] This
strategic fluorination is a well-established method in drug design to enhance metabolic
stability by blocking sites susceptible to oxidative metabolism.
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e The Ethylamine Side-Chain: The primary amine group (-NH-2) is a key functional handle for
subsequent synthetic transformations, such as amide bond formation or alkylation, allowing
for its incorporation into larger, more complex molecules.[1] In its hydrochloride form, this
group is protonated (-NHs*), which is crucial for its solubility in polar solvents.

e The Chiral Center: The carbon atom to which the phenyl ring, the methyl group, the amino
group, and a hydrogen atom are attached is a stereocenter. In this specific molecule, the
configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The
precise spatial arrangement of these groups is often critical for biological activity, as one
enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the
distomer) could be inactive or even cause undesirable side effects.[5] Therefore, controlling
this stereochemistry during synthesis is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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